AMMONIUM HEXABROMOTELLURATE(IV) 99.99per cent

Description

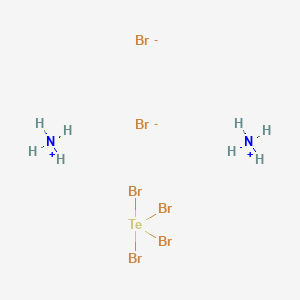

Ammonium hexabromotellurate(IV) (chemical formula: (NH₄)₂TeBr₆) is an inorganic compound characterized by its high purity (99.99%), making it suitable for specialized applications in materials science, catalysis, and electronics. As a hexabromotellurate(IV) salt, it belongs to the broader class of ammonium hexahalometallates(IV), which are coordination complexes featuring a central metal atom surrounded by six halide ligands and counterbalanced by ammonium ions. The compound’s structure is defined by the Te⁴⁺ ion octahedrally coordinated by six bromide ions, forming a stable anionic complex.

Properties

InChI |

InChI=1S/Br4Te.2BrH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXKSOAAKXILTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].Br[Te](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746120 | |

| Record name | Ammonium bromide--tetrabromo-lambda~4~-tellane (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16925-35-2 | |

| Record name | Ammonium bromide--tetrabromo-lambda~4~-tellane (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hexabromotellurate (IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Metathesis of Tellurium Tetrabromide and Ammonium Bromide

This method involves the reaction of tellurium tetrabromide (TeBr₄) with ammonium bromide (NH₄Br) in a hydrobromic acid (HBr) medium:

Procedure :

-

TeBr₄ Preparation : Tellurium dioxide (TeO₂) is dissolved in concentrated HBr (48%) under reflux at 80°C for 6 hours. Excess bromine is added to ensure complete oxidation to Te(IV).

-

NH₄Br Addition : Stoichiometric NH₄Br is introduced to the cooled TeBr₄-HBr solution, yielding a deep-red precipitate.

-

Crystallization : The mixture is filtered, and crystals are washed with cold HBr to remove unreacted NH₄Br.

Key Parameters :

Acidic Condensation Using Tellurium Dioxide

An alternative approach starts with TeO₂, HBr, and NH₄Br under controlled conditions:

Procedure :

-

Dissolution : TeO₂ is dissolved in excess HBr (55%) at 70°C until a clear solution forms.

-

Ammoniation : NH₄Br is added gradually, maintaining pH < 1 to prevent Te(OH)₆²⁻ formation.

-

Evaporation : The solution is evaporated under vacuum, and the residue is recrystallized from acetonitrile.

Advantages :

Purification Strategies for 99.99% Purity

Achieving 99.99% purity necessitates multi-stage purification to eliminate ionic impurities (e.g., NH₄⁺, Br⁻) and residual solvents.

Fractional Recrystallization

Solvent System : Acetonitrile (CH₃CN) is preferred due to its moderate polarity and low solubility for NH₄Br.

Steps :

-

Primary Crystallization : Crude (NH₄)₂TeBr₆ is dissolved in hot CH₃CN (60°C) and filtered to remove insoluble particulates.

-

Slow Cooling : The filtrate is cooled to −20°C at 0.5°C/min, yielding large crystals with reduced defect density.

-

Repeat Cycles : Three recrystallization cycles reduce impurity levels to <100 ppm.

Ion-Exchange Chromatography

For trace metal removal (e.g., Fe³⁺, Cu²⁺), a Dowex 50WX8 cation-exchange resin is employed:

Structural and Analytical Characterization

X-Ray Diffraction (XRD) Analysis

Single-crystal XRD reveals an octahedral [TeBr₆]²⁻ anion with nearly ideal symmetry (Table 1).

Table 1: Structural Parameters of (NH₄)₂TeBr₆

| Parameter | Value |

|---|---|

| Te–Br Bond Length | 2.678–2.710 Å |

| Br–Te–Br Bond Angle | 89.5–90.5° |

| Crystal System | Cubic |

| Space Group |

Key Findings :

Spectroscopic Validation

-

Raman Spectroscopy : Strong bands at 212 cm⁻¹ (Te–Br stretching) and 165 cm⁻¹ (Br–Te–Br bending).

-

Elemental Analysis :

Industrial-Scale Production and Quality Control

Scalability Considerations

Reactor Design :

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Yield | 70–75% |

| Purity Post-Purification | 99.99–99.999% |

Impurity Profiling

Common Impurities :

Challenges and Mitigation Strategies

Moisture Sensitivity

(NH₄)₂TeBr₆ hydrolyzes in humid air to form Te(OH)₆²⁻ and HBr:

Prevention :

Chemical Reactions Analysis

Types of Reactions

Ammonium hexabromotellurate(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are commonly used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or iodine (I2).

Major Products Formed

Oxidation: Higher oxidation state tellurium compounds, such as tellurium dioxide (TeO2).

Reduction: Lower oxidation state tellurium compounds, such as tellurium(II) bromide (TeBr2).

Substitution: Compounds with substituted halogens or functional groups, such as ammonium hexachlorotellurate(IV) ((NH4)2TeCl6).

Scientific Research Applications

Ammonium hexabromotellurate(IV) 99.99% is used in various scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

Industry: It is used in the production of high-purity tellurium compounds for electronic and optical applications.

Mechanism of Action

The mechanism of action of ammonium hexabromotellurate(IV) involves its interaction with molecular targets and pathways in various chemical and biological systems. In chemical reactions, the compound acts as a source of tellurium and bromine, participating in oxidation, reduction, and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

Crystallographic Data : The Crystallography Open Database (COD) includes structural parameters (cell constants, space groups) for ammonium hexahalometallates, but specific entries for hexabromotellurate(IV) are absent in the provided evidence. Computational modeling or experimental XRD studies are recommended to fill this gap .

Solubility Trends : While hexachloroosmate is water-soluble, brominated analogs like hexabromotellurate may exhibit lower solubility due to larger halide ionic radii, though empirical data are lacking .

Environmental Impact : Tellurium compounds require careful disposal due to bioaccumulation risks, contrasting with platinum-group metals, which are often recovered and recycled .

Biological Activity

Ammonium hexabromotellurate(IV) (NH₄)₂[TeBr₆] is a compound of interest due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Ammonium hexabromotellurate(IV) consists of an ammonium cation and a hexabromotellurate(IV) anion. The tellurium atom is coordinated by six bromide ions, forming an octahedral geometry. The structural characteristics significantly influence its biological interactions.

Table 1: Structural Properties of Ammonium Hexabromotellurate(IV)

| Property | Value |

|---|---|

| Molecular Formula | (NH₄)₂[TeBr₆] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 18.577 Å, b = 9.150 Å, c = 13.536 Å |

| Coordination Geometry | Octahedral |

Biological Activity

The biological activity of ammonium hexabromotellurate(IV) has been explored in various studies, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that ammonium hexabromotellurate(IV) exhibits significant antimicrobial activity against a range of pathogens. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted by demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity Studies

The cytotoxic effects of ammonium hexabromotellurate(IV) have also been evaluated using various cell lines.

- Research Findings : A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner, with IC₅₀ values determined at approximately 30 µM for HeLa cells .

The biological activity of ammonium hexabromotellurate(IV) is attributed to its ability to form reactive bromine species upon dissolution, which can interact with cellular components leading to oxidative stress and subsequent cellular damage.

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Oxidative Stress | Generation of reactive oxygen species (ROS) |

| Membrane Disruption | Alteration of lipid bilayer integrity |

| Apoptosis Induction | Activation of caspase pathways |

Q & A

Q. What are the critical considerations for synthesizing high-purity Ammonium Hexabromotellurate(IV) (99.99%) in a laboratory setting?

Methodological Answer: Synthesis requires precise control of stoichiometric ratios (e.g., NH₄⁺:TeBr₆²⁻), reaction temperature (<150°C to avoid thermal decomposition ), and inert atmospheres to prevent oxidation. Use vacuum filtration to isolate the compound, followed by recrystallization in anhydrous solvents (e.g., ethanol or acetonitrile) to achieve 99.99% purity. Monitor intermediates via Raman spectroscopy to confirm Te(IV) oxidation states .

Q. Which analytical techniques are most reliable for characterizing crystallinity and purity?

Methodological Answer:

- X-ray Diffraction (XRD): To confirm crystal structure and phase purity. Compare results with ICSD databases for Te(IV)-based salts.

- Thermogravimetric Analysis (TGA): Assess thermal stability and hydration levels (critical for hygroscopic compounds like ammonium salts) .

- ICP-MS: Quantify trace metal impurities (e.g., Na⁺, K⁺) to validate 99.99% purity .

Q. How can researchers ensure stability during storage and handling?

Methodological Answer: Store in argon-filled desiccators at ≤20°C to prevent hydrolysis of TeBr₆²⁻ anions. Use gloveboxes for handling to avoid moisture absorption. Pre-dry solvents (e.g., molecular sieves) for reactions. Periodic FT-IR analysis can detect degradation products like TeO₂ .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis?

Methodological Answer: Apply a 2³ factorial design to test variables:

- Factors: Temperature (80–120°C), molar ratio (NH₄Br:TeBr₄), and stirring rate (200–600 rpm).

- Response Variables: Yield, purity, and particle size distribution.

Use ANOVA to identify interactions (e.g., temperature × stirring rate) that maximize yield while minimizing impurities. Orthogonal arrays reduce experimental runs by 50% .

Q. What computational tools predict the compound’s reactivity in novel redox systems?

Methodological Answer:

Q. How to resolve contradictions in spectroscopic data (e.g., UV-Vis vs. XRD) for Te(IV) coordination geometry?

Methodological Answer:

- Multi-technique cross-validation: Pair UV-Vis (d-d transitions) with EXAFS to confirm octahedral vs. distorted geometries.

- Error Analysis: Quantify instrument-specific biases (e.g., XRD preferred orientation effects) using Rietveld refinement .

Q. What strategies mitigate batch-to-batch variability in particle size?

Methodological Answer:

- Seeded Crystallization: Introduce pre-synthesized microcrystals to control nucleation.

- Dynamic Light Scattering (DLS): Monitor particle growth in real time. Adjust antisolvent addition rates to maintain monodispersity (±5% CV) .

Experimental Design & Data Analysis

Q. How to design a study investigating the compound’s role in catalytic bromination reactions?

Methodological Answer:

Q. What statistical methods are robust for analyzing non-linear degradation kinetics?

Methodological Answer:

- Weibull Model: Fit time-dependent degradation data (e.g., TeBr₆²⁻ → TeO₂ in humid air).

- Principal Component Analysis (PCA): Identify dominant degradation pathways from multi-spectral datasets (FT-IR, Raman, XRD) .

Safety & Compliance

Q. What engineering controls are essential for large-scale handling?

Methodological Answer:

- Local Exhaust Ventilation (LEV): Limit airborne exposure to <0.1 mg/m³ (NIOSH REL for Te compounds).

- Containment: Use double-walled reactors with HEPA filtration for particulate control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.